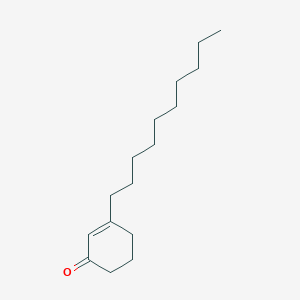

2-Cyclohexen-1-one, 3-decyl-

Description

Contextualization within the Cyclohexenone Class of Compounds

Cyclohexenones are a class of organic compounds characterized by a six-membered ring containing a ketone functional group and a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org This arrangement of functional groups, specifically an α,β-unsaturated ketone, imparts a unique reactivity to the molecule. chemicalbook.com The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, making cyclohexenones versatile building blocks in organic synthesis. masterorganicchemistry.comwikipedia.org They are fundamental intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals and fragrances. wikipedia.orgchemicalbook.com The parent compound, 2-cyclohexen-1-one (B156087), is a well-studied molecule with established reactivity patterns. wikipedia.org

The properties and reactivity of cyclohexenone derivatives can be significantly altered by the presence of substituents on the ring. The introduction of an alkyl group at the 3-position, as in the case of 2-Cyclohexen-1-one, 3-decyl-, influences the steric and electronic environment of the molecule, thereby affecting its chemical behavior and potential applications.

Significance of Long-Chain Alkyl Substitution in Cyclohexenone Derivatives

The incorporation of a long-chain alkyl group, such as the decyl group in 2-Cyclohexen-1-one, 3-decyl-, introduces a significant lipophilic character to the molecule. This increased lipophilicity can have a profound impact on the compound's physical and biological properties. In general, the length of an alkyl chain can influence a molecule's solubility, melting point, and boiling point. nih.gov For instance, an increase in alkyl chain length typically leads to a decrease in water solubility and an increase in solubility in nonpolar organic solvents.

From a biological perspective, increased lipophilicity can enhance the ability of a molecule to traverse cell membranes, which is a critical factor for the bioavailability and efficacy of potential therapeutic agents. cabidigitallibrary.org Research on other classes of organic compounds has shown that varying the length of an alkyl chain can modulate biological activity, with an optimal chain length often being required for maximum effect. mdpi.com In the context of cyclohexenone derivatives, which have been investigated for a range of biological activities including antimicrobial and anti-inflammatory properties, the presence of a long alkyl chain could therefore be a key determinant of their potency and selectivity. cabidigitallibrary.orgnih.gov

Overview of Research Trajectories for Long-Chain Alkyl Cyclohexenones

Research into long-chain alkyl cyclohexenones is currently exploring several key areas. A primary focus is on the synthesis of these molecules, with an emphasis on developing efficient and stereoselective methods to introduce the long alkyl chain. organic-chemistry.orgorganic-chemistry.org Another significant research trajectory is the investigation of their biological activities. Given the known bioactivity of various cyclohexenone derivatives, there is considerable interest in how the presence of a long alkyl chain might lead to the discovery of new therapeutic agents. nih.govmdpi.com Studies are likely to focus on areas such as antimicrobial, antifungal, and anticancer activities, where the lipophilic nature of the decyl group could enhance efficacy. mdpi.comresearchgate.net

Furthermore, the unique physicochemical properties imparted by the long alkyl chain make these compounds interesting candidates for materials science applications. For example, their amphiphilic nature could be exploited in the formation of self-assembling structures or as components in novel polymers or liquid crystals. The exploration of these potential applications represents a growing and important area of research for this class of compounds.

Interactive Data Table: Physicochemical Properties of Cyclohexenone and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Cyclohexen-1-one | C6H8O | 96.13 | 171-173 |

| 3-Methyl-2-cyclohexen-1-one | C7H10O | 110.15 | - |

| 2-Cyclohexen-1-one, 3-decyl- | C16H28O | 236.40 | - |

Structure

3D Structure

Properties

CAS No. |

64135-24-6 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

3-decylcyclohex-2-en-1-one |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h14H,2-13H2,1H3 |

InChI Key |

PXSMMEPCRKZQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=O)CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Decyl and Analogous Structures

Strategic Approaches to the 2-Cyclohexen-1-one (B156087) Core Synthesis

The 2-cyclohexen-1-one framework is a versatile building block in organic synthesis. chemicalbook.com Its preparation can be achieved through a variety of classical and modern chemical reactions.

Historically, the synthesis of the 2-cyclohexen-1-one core has relied on robust and well-established cyclization methods.

One prominent method involves the Birch reduction of aromatic ethers. baranlab.orgwikipedia.orgnumberanalytics.commasterorganicchemistry.com This reaction, named after the Australian chemist Arthur Birch, reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. wikipedia.orgmasterorganicchemistry.com For instance, the Birch reduction of o-anisic acid, followed by alkylation, provides a pathway to 2-alkyl-2-cyclohexenones. orgsyn.org This method is advantageous as it allows for the formation of the cyclohexene (B86901) ring with control over the position of the resulting double bond, influenced by the electronic nature of the substituents on the aromatic precursor. wikipedia.org

Another classical approach is the condensation of 1,3-cyclohexanedione with various aldehydes. researchgate.netguidechem.comresearchgate.netchemicalbook.com 1,3-Cyclohexanedione, a β-diketone, can be synthesized from adipic acid or other dicarboxylic acids through dehydration and cyclization. guidechem.com It serves as a versatile precursor in reactions like the aldol (B89426) condensation and Michael addition to form a range of substituted cyclohexenone derivatives. chemicalbook.comtamu.edu The reactivity of its carbonyl groups allows for a variety of transformations to produce diverse compounds. guidechem.com

Modern synthetic chemistry has introduced a variety of catalytic methods for the efficient formation and modification of enones. These pathways often offer milder reaction conditions and improved selectivity.

Transition metal-catalyzed reactions are at the forefront of these modern techniques. numberanalytics.com For example, gold(I)-catalyzed hydrative cyclization of 1,6-diynes can produce 3-methyl-2-cyclohexenone derivatives in good to excellent yields. nih.gov Palladium catalysts are also widely used. For instance, a palladium-catalyzed intramolecular oxidative alkylation of certain alkenyl β-diketones and β-keto esters can yield 2-cyclohexenones. organic-chemistry.org Furthermore, the oxidation of allylic alcohols using catalysts like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation provides another route to enones. numberanalytics.comorganic-chemistry.org

Catalytic reductive couplings also present a powerful strategy. For example, hydrogenative aldol cycloreduction of enone-aldehydes using rhodium catalysts can form 5- and 6-membered rings with high diastereoselectivity. nih.govmsu.edu These methods circumvent the need for pre-formed enolates and offer a more direct route to the desired cyclohexenone core. msu.edu

Regioselective Introduction of the Decyl Moiety at the C-3 Position

Once the 2-cyclohexen-1-one core is established, the next critical step is the regioselective introduction of the decyl group at the C-3 position. This requires precise control over the reactivity of the enone system.

Direct alkylation of a pre-formed enolate is a common strategy. However, the regioselective deprotonation of unsymmetrically substituted cyclohexanones can be challenging, often leading to a mixture of products. ubc.ca To overcome this, methods have been developed to control the regioselectivity of enolate formation. One such approach involves the use of an unsaturated variant of the ketone, an enone, to direct the deprotonation. ubc.ca The alkylation of conformationally rigid cyclohexanone (B45756) enolates tends to occur axially for kinetic reasons. ubc.ca

Another strategy involves the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) derivatives. By converting the diketone to a ketodimethyl hydrazone, unactivated sp3 electrophiles can be introduced with high C-alkylation selectivity, which upon hydrolysis yields the desired dialkylated cycloalkanone. nih.gov

Conjugate addition, or Michael addition, is a powerful and widely used method for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. chemistryscore.comlibretexts.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the electron-poor double bond of the enone. chemicalbook.commasterorganicchemistry.com

Organometallic reagents, particularly organocuprates (Gilman reagents), are highly effective for this purpose, as they selectively perform 1,4-addition over 1,2-addition. chemistryscore.com The addition of a decyl-containing organocuprate to a 2-cyclohexen-1-one would result in the formation of a 3-decylcyclohexanone, which can then be further manipulated if necessary. The use of chiral ligands in copper-catalyzed conjugate additions of Grignard reagents can even achieve high enantioselectivity. pnas.orgacs.org The stereoselectivity of the Michael addition can be influenced by substituents on the cyclohexenone ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. tcichemicals.comwikipedia.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org

For the synthesis of 3-decyl-2-cyclohexen-1-one, a cross-coupling strategy could involve the reaction of a 3-halo-2-cyclohexen-1-one with a decyl-organometallic reagent (e.g., decylboronic acid in a Suzuki coupling). tcichemicals.com This approach offers a high degree of functional group tolerance and allows for the direct installation of the decyl group at the desired position. tcichemicals.comwikipedia.org

Asymmetric Synthesis and Stereochemical Control in Long-Chain Alkyl Cyclohexenone Systems

The creation of chiral 3-substituted cyclohexenones with high enantiomeric purity is a critical challenge in synthetic chemistry. nih.gov The stereochemistry at the C3 position significantly influences the biological activity and physical properties of the final products. Asymmetric organocatalysis has emerged as a powerful tool for constructing these chiral skeletons, offering an alternative to traditional metal-based catalysts. nih.govyoutube.com

One of the most effective strategies involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze the asymmetric Michael addition-Wittig reaction of α,β-unsaturated aldehydes with phosphorus ylides. rsc.org This one-pot tandem process allows for the construction of highly functionalized chiral cyclohexenones with excellent diastereo- and enantioselectivities. rsc.org The mechanism proceeds through the formation of a chiral iminium ion intermediate, which directs the stereochemical outcome of the initial Michael addition, followed by an intramolecular Wittig reaction to close the ring. rsc.org The steric and electronic properties of the catalyst and the substrates, including those with various alkyl groups, are crucial for achieving high stereocontrol. rsc.org

Another prominent approach is the enantioselective Robinson annulation, a classic method for cyclohexenone synthesis that has been rendered asymmetric through organocatalysis. In this reaction, a methyl vinyl ketone is reacted with a cyclic ketone in the presence of a chiral catalyst. The catalyst, often a chiral proline derivative, facilitates the initial enantioselective Michael addition, which sets the stereochemistry of the final cyclohexenone product.

Furthermore, transition metal catalysis, particularly with rhodium complexes, has been successfully applied in the asymmetric hydrogenation of 2,6-dibenzylidene cyclohexanones, leading to chiral products with high enantioselectivity. nih.gov While this method focuses on desymmetrization, the principles of using chiral ligands to control stereochemical outcomes are broadly applicable to the synthesis of other chiral cyclohexanone derivatives. nih.gov The choice of chiral ligand is paramount in these transformations, as it dictates the facial selectivity of the hydrogenation step.

The table below summarizes key asymmetric methodologies applicable to the synthesis of chiral cyclohexenone systems.

| Methodology | Catalyst/Reagent Type | Key Transformation | Stereochemical Control | Typical ee/dr |

| Tandem Michael-Wittig Reaction | Bulky chiral secondary amine, LiClO₄, DABCO | Annulation of α,β-unsaturated aldehydes and phosphoranes | Iminium ion activation | 86-99% ee, >50:1 dr rsc.org |

| Asymmetric Robinson Annulation | Chiral proline derivatives | Michael addition followed by aldol condensation | Enamine catalysis | High ee achievable |

| Asymmetric Hydrogenation | Rhodium-chiral phosphine (B1218219) complex (e.g., Rh-f-spiroPhos) | Desymmetrizing hydrogenation of prochiral substrates | Chiral ligand coordination | up to >99% ee, >20:1 dr nih.gov |

Derivatization and Further Functionalization Reactions of 2-Cyclohexen-1-one, 3-decyl-

The 2-cyclohexen-1-one core, with its α,β-unsaturated ketone system, is primed for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. nih.govyoutube.com For a molecule like 2-Cyclohexen-1-one, 3-decyl-, these reactions can be directed at the carbonyl group, the double bond, or the allylic positions.

Michael Addition (Conjugate Addition)

The Michael reaction is a cornerstone of α,β-unsaturated carbonyl chemistry, involving the 1,4-addition of a nucleophile to the β-carbon of the enone system. masterorganicchemistry.comlibretexts.org This reaction is highly effective for forming new carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including organocuprates (Gilman reagents), enolates, amines, and thiols, can be employed. masterorganicchemistry.com In the context of 3-alkyl substituted cyclohexenones, the stereoselectivity of the Michael addition can be influenced by the nature of the nucleophile and the existing alkyl group at the C3 position. For instance, studies on the addition of dialkylcuprates to 3-alkyl-2-cyclohexenones have shown that the stereochemical outcome (syn or anti addition relative to the C3 substituent) can be dependent on both the cuprate (B13416276) reagent and the length of the alkyl chain at the C4 position. nih.gov This suggests that the decyl group at C3 of the target molecule would play a significant role in directing the stereochemical course of such additions.

Epoxidation

The carbon-carbon double bond in 2-Cyclohexen-1-one, 3-decyl- can be selectively oxidized to form an epoxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). caltech.edu The resulting epoxide is a highly valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles under either acidic or basic conditions, leading to the formation of trans-1,2-disubstituted cyclohexanes. caltech.edu The enantioselective epoxidation of terminal alkenes has been achieved using various catalytic systems, including enzyme-based methods like those employing engineered cytochrome P450 enzymes. caltech.edu While direct application to a 3-decyl-2-cyclohexen-1-one is specific, these methodologies provide a framework for achieving stereocontrolled epoxidation of the enone double bond.

Other Functionalizations

Beyond these fundamental reactions, the cyclohexenone scaffold can undergo a variety of other transformations. Palladium-catalyzed reactions, for example, can be used for the α,β-dehydrogenation of saturated cyclohexanones to introduce the double bond. youtube.com Furthermore, the carbonyl group can be targeted by reducing agents to form allylic alcohols or by Grignard reagents to introduce additional substituents at the C1 position. The allylic positions (C4 and C6) are also susceptible to functionalization through radical reactions or after deprotonation with a strong base.

The table below details common derivatization reactions for the 3-alkyl-2-cyclohexen-1-one scaffold.

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type |

| Michael Addition | Organocuprates (R₂CuLi), Enolates, Thiols | C4, C5 | 1,3-Diketones, Thioethers, etc. masterorganicchemistry.comnih.gov |

| Epoxidation | m-CPBA, H₂O₂ with catalyst | C2, C3 | Epoxy-cyclohexanone caltech.edu |

| Reduction | NaBH₄, LiAlH₄ | C1 | Allylic alcohol |

| Grignard Reaction | RMgX | C1 | Tertiary allylic alcohol |

| Allylic Bromination | N-Bromosuccinimide (NBS) | C4, C6 | Bromo-cyclohexenone |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 One, 3 Decyl

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Ketone System

The defining feature of 2-Cyclohexen-1-one (B156087), 3-decyl- is the α,β-unsaturated ketone moiety. This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. This dual reactivity allows for both 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon), also known as the Michael addition. The presence of the electron-donating decyl group at the β-position can subtly influence the electrophilicity of these sites.

Michael Addition Reactions with Diverse Nucleophiles (e.g., Enolates, Silyl (B83357) Enol Ethers)

The Michael reaction, a cornerstone of carbon-carbon bond formation, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In the case of 2-Cyclohexen-1-one, 3-decyl-, soft nucleophiles such as enolates, silyl enol ethers, and amines are expected to undergo 1,4-conjugate addition. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. masterorganicchemistry.comlibretexts.org

Table 1: Expected Michael Addition Reactions with 2-Cyclohexen-1-one, 3-decyl-

| Nucleophile | Expected Product |

| Diethyl malonate (in the presence of a base) | Diethyl 2-(3-decyl-1-oxocyclohexan-2-yl)malonate |

| Lithium diisopropylamide (LDA) derived enolate of a ketone (e.g., acetone) | 4-(3-decyl-1-oxocyclohexan-2-yl)butan-2-one |

| Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) | 2-(3-decyl-1-oxocyclohexan-2-yl)cyclohexan-1-one |

The steric bulk of the 3-decyl group may influence the stereochemical outcome of these reactions, potentially favoring the approach of the nucleophile from the face opposite to the decyl chain, leading to a degree of diastereoselectivity.

Diels-Alder Cycloadditions with Electron-Rich Dienes

The α,β-unsaturated double bond in 2-Cyclohexen-1-one, 3-decyl- can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings. wikipedia.orglibretexts.org For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups. In this case, the carbonyl group serves this purpose. libretexts.org

The reaction involves the concerted interaction of the π systems of the diene and the dienophile to form a new cyclohexene (B86901) ring. wikipedia.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic nature and steric profiles of the reactants. The presence of the 3-decyl group would likely direct the incoming diene to the less hindered face of the cyclohexenone ring.

Table 2: Expected Diels-Alder Reactions with 2-Cyclohexen-1-one, 3-decyl-

| Diene | Expected Product |

| 1,3-Butadiene | A decyl-substituted bicyclo[4.4.0]dec-1-en-3-one derivative |

| Cyclopentadiene | A tricyclic adduct with a decyl substituent |

| Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) | A functionalized decyl-substituted bicyclo[4.4.0]decanone derivative after hydrolysis |

Organometallic Reagent Reactivity (e.g., 1,2- and 1,4-Additions with Grignard and Organocopper Reagents)

The reaction of organometallic reagents with α,β-unsaturated ketones like 2-Cyclohexen-1-one, 3-decyl- is a classic example of chemoselectivity, with the outcome (1,2- vs. 1,4-addition) being highly dependent on the nature of the organometallic reagent. libretexts.orglibretexts.org

Grignard Reagents (e.g., Decylmagnesium bromide): Hard nucleophiles, such as Grignard reagents, generally favor 1,2-addition to the carbonyl carbon. echemi.comstackexchange.com This leads to the formation of a tertiary allylic alcohol upon workup. echemi.comstackexchange.com The reaction proceeds via direct nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org

Organocopper Reagents (e.g., Lithium didecylcuprate): Soft nucleophiles, such as Gilman (organocuprate) reagents, preferentially undergo 1,4-conjugate addition (Michael addition). wikipedia.orgucalgary.ca This results in the formation of a new carbon-carbon bond at the β-position, yielding a 3,3-disubstituted cyclohexanone (B45756) after protonation of the intermediate enolate. ucalgary.ca The mechanism is believed to involve the formation of a copper-enolate intermediate. wikipedia.org

Table 3: Expected Reactivity with Organometallic Reagents

| Reagent | Predominant Addition Type | Expected Product |

| Decylmagnesium bromide (Grignard) | 1,2-Addition | 1,3-Didecyl-2-cyclohexen-1-ol |

| Lithium didecylcuprate (Gilman) | 1,4-Addition | 3,3-Didecylcyclohexan-1-one |

The significant steric hindrance from the 3-decyl group could potentially influence the regioselectivity, although the general preference of hard and soft nucleophiles is expected to hold.

Reduction Pathways and Products

The reduction of 2-Cyclohexen-1-one, 3-decyl- can be directed towards the selective reduction of either the carbon-carbon double bond or the carbonyl group, depending on the choice of reducing agent and reaction conditions.

Selective Hydrogenation Studies (e.g., over Heterogeneous Catalysts)

Catalytic hydrogenation offers a versatile method for the selective reduction of α,β-unsaturated ketones. The choice of catalyst and reaction conditions determines the product distribution.

Reduction of the C=C Double Bond: Catalysts such as Palladium on carbon (Pd/C) are known to selectively hydrogenate the carbon-carbon double bond of enones in the presence of a carbonyl group. osti.gov This would yield 3-decylcyclohexanone.

Reduction of the C=O Carbonyl Group: Selective reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction).

Complete Reduction: More forcing conditions, such as using a Raney Nickel catalyst or Platinum oxide (PtO₂) under higher hydrogen pressure and temperature, would likely lead to the complete reduction of both the double bond and the carbonyl group, resulting in 3-decylcyclohexanol.

Table 4: Expected Products from Selective Hydrogenation

| Catalyst/Reagent | Primary Product |

| Pd/C, H₂ | 3-Decylcyclohexanone |

| NaBH₄, CeCl₃ | 3-Decyl-2-cyclohexen-1-ol |

| Raney Ni, H₂ (high pressure/temp) | 3-Decylcyclohexanol |

Electrocatalytic Reduction Mechanisms

Electrocatalytic reduction provides an alternative, environmentally benign method for the reduction of organic compounds. The reduction of cyclohexenone derivatives at an electrode surface typically involves the transfer of electrons to the α,β-unsaturated system.

The mechanism of electrocatalytic reduction of 2-cyclohexenones often proceeds through the formation of a radical anion intermediate upon the first electron transfer. This can then be protonated and further reduced. The product distribution is highly dependent on the electrode material, solvent, pH, and the presence of proton donors. It is plausible that under controlled potential, selective reduction of either the double bond or the carbonyl group of 2-Cyclohexen-1-one, 3-decyl- could be achieved. However, without specific experimental data for this compound, the precise conditions and outcomes remain speculative.

Oxidation and Rearrangement Reactions (e.g., Peroxide Reactions)

The oxidation of 2-Cyclohexen-1-one, 3-decyl- can proceed at several sites, primarily the carbon-carbon double bond and the allylic carbon atoms. The use of peroxide-based reagents can lead to both simple oxidation products and complex molecular rearrangements.

One of the most significant peroxide-induced rearrangement reactions for cyclic ketones is the Baeyer-Villiger oxidation. wiley-vch.debeilstein-journals.org This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wiley-vch.denih.gov The mechanism involves the migration of an alkyl or aryl group from the carbonyl carbon to an adjacent oxygen atom. wiley-vch.de

For an unsymmetrical ketone like 2-Cyclohexen-1-one, 3-decyl-, the regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration favors the group best able to stabilize a positive charge. wiley-vch.de

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl (Aryl) | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend in the migratory ability of substituent groups in the Baeyer-Villiger rearrangement. wiley-vch.de

In the case of 2-Cyclohexen-1-one, 3-decyl-, the two groups attached to the carbonyl are a vinylic carbon (part of the C=C bond) and the C6 methylene (B1212753) group (a secondary alkyl). The migratory aptitude of a vinylic group is generally lower than that of a secondary alkyl group. Therefore, the migration of the C6 carbon is expected, which would lead to the formation of an enol-lactone. This product would likely tautomerize or react further depending on the reaction conditions.

Other oxidative reactions can also occur. Epoxidation of the electron-deficient double bond is possible, although it is generally more difficult than for electron-rich alkenes. Furthermore, reactions at the allylic positions (C-4 and C-5) can be initiated by radical mechanisms, especially in the presence of radical initiators and oxygen.

Acid-Base Properties and Enolization Equilibria

The acid-base properties of 2-Cyclohexen-1-one, 3-decyl- are centered on the acidity of the α-hydrogens, which are protons on the carbon atoms adjacent to the carbonyl group. wikipedia.org The removal of an α-proton by a base results in the formation of a resonance-stabilized anion known as an enolate. masterorganicchemistry.com The stability of the enolate is a key factor in the thermodynamic acidity of the parent ketone.

In 2-Cyclohexen-1-one, 3-decyl-, there are two sets of α-hydrogens that can potentially be removed: those at the C-4 position and those at the C-6 position.

Deprotonation at C-6: Removal of a proton from the C-6 position leads to the formation of a standard enolate, where the negative charge is delocalized onto the oxygen atom.

Deprotonation at C-4: Removal of a proton from the C-4 position (the γ-position relative to the double bond) results in an extended, cross-conjugated enolate. This enolate is often referred to as a dienolate.

The position of the enolization equilibrium depends on whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: Under strong, non-nucleophilic bases (like Lithium diisopropylamide, LDA) at low temperatures, the kinetically favored enolate is formed by removing the most sterically accessible proton, which is typically at the C-6 position.

Thermodynamic Control: Under conditions that allow for equilibrium (weaker base, higher temperature), the more stable, thermodynamically favored enolate will predominate. For α,β-unsaturated systems, the extended dienolate formed by deprotonation at the C-4 position is generally more stable due to the greater delocalization of the negative charge.

The acidity of these protons is significantly higher than that of simple alkanes but lower than that of alcohols. The presence of the electron-withdrawing carbonyl group enhances the acidity of the adjacent C-H bonds.

Table 2: Approximate pKa Values of Related Carbonyl Compounds

| Compound | pKa (in DMSO) |

|---|---|

| Acetone | 26.5 |

| Cyclohexanone | 26.4 |

| Acetoacetic ester | 14.2 |

The formation of these enolates is fundamental to many reactions of 2-Cyclohexen-1-one, 3-decyl-, including alkylation, aldol (B89426) condensations, and Michael additions, providing a pathway to a wide array of more complex molecules. wikipedia.org

General synthetic routes for similar compounds often involve Robinson annulation or Michael additions, followed by cyclization and condensation reactions. organic-chemistry.orgnih.gov The characterization of these products typically relies on a suite of spectroscopic techniques to confirm their structure. However, published reports detailing the application of these techniques specifically to 2-Cyclohexen-1-one, 3-decyl-, are absent from the searched scientific databases and literature.

The available information for analogous compounds, such as 3-methyl-2-cyclohexenone, indicates that the characteristic α,β-unsaturated ketone moiety would give rise to specific signals in various spectra. nist.govnist.gov For instance, in vibrational spectroscopy (FTIR/Raman), one would expect to observe a strong C=O stretching band and a C=C stretching band at characteristic frequencies. In NMR spectroscopy, the vinylic proton and the protons on the cyclohexene ring and the decyl chain would exhibit predictable chemical shifts and coupling patterns. Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight and a fragmentation pattern influenced by the cyclohexenone ring and the long alkyl chain. UV-Vis spectroscopy would reveal electronic transitions associated with the conjugated system.

Unfortunately, without access to published research or database entries for 2-Cyclohexen-1-one, 3-decyl-, it is not possible to provide the specific, in-depth analysis and data tables as requested in the article outline. The scientific community has not, to the extent of publicly available information, published a detailed spectroscopic and structural elucidation of this particular compound. Therefore, the subsequent sections of the proposed article cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexen 1 One, 3 Decyl

Cavity Ringdown Spectroscopy for Electronic Excited State Characterization

Cavity Ringdown Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used to study gaseous samples. wikipedia.org It enables the measurement of absolute optical extinction, which is the sum of absorption and scattering, by light-absorbing materials. wikipedia.org The method is renowned for its ability to determine mole fractions of substances down to the parts per trillion level. wikipedia.org

The core of a CRDS setup features a high-finesse optical cavity, typically formed by two highly reflective mirrors (R > 99.9%). wikipedia.org A laser pulse is introduced into this cavity. When the laser is in resonance with a cavity mode, the light intensity within the cavity builds up due to constructive interference. The laser is then switched off, and the exponential decay of the light intensity leaking from the cavity is measured. wikipedia.org This decay time, known as the "ringdown time," is inversely proportional to the total optical loss within the cavity. wikipedia.org By measuring the ringdown time with and without an absorbing species present, the absorption coefficient of the sample can be determined with high precision. wikipedia.org A key advantage of CRDS is its immunity to laser intensity fluctuations, which eliminates the need for calibration and comparison with standards. wikipedia.org

In the context of characterizing electronically excited states, CRDS is particularly valuable for studying weak, spin-forbidden transitions, such as the transition from the ground singlet state (S₀) to the lowest triplet state (T₁). These transitions are often difficult to observe with conventional absorption spectroscopy due to their low molar absorptivity.

The investigation successfully identified the origin band (0-0 band) of this transition at 24,558.8 ± 0.3 cm⁻¹. nih.gov Furthermore, a total of 46 vibronic transitions were assigned in the spectrum, providing a wealth of information about the vibrational modes in the T₁(n, π*) excited state. nih.gov These findings are instrumental for benchmarking computational methods used to model excited states. nih.gov The addition of a 3-decyl group to the cyclohexenone ring is expected to have a minor effect on the core electronic transition, primarily causing a small solvatochromic-like shift in the transition energy and potentially influencing the conformational landscape, but the fundamental vibrational modes of the ring would remain largely comparable.

The detailed research findings for the parent compound, 2-Cyclohexen-1-one (B156087), are presented in the tables below.

Table 1: Assigned Vibronic Transitions in the T₁(n, π) ← S₀ Spectrum of 2-Cyclohexen-1-one* nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 24558.8 | Origin (0-0) |

| 24658.4 | 39¹₀ |

| 24821.0 | 38¹₀ |

| 24889.8 | 37¹₀ |

| 24950.3 | 36¹₀ |

| 25010.7 | 35¹₀ |

This table presents a selection of the 46 assigned vibronic transitions for brevity.

Table 2: Fundamental Frequencies of Vibrational Modes in the T₁(n, π) Excited State of 2-Cyclohexen-1-one* nih.gov

| Vibrational Mode | Description | Fundamental Frequency (cm⁻¹) |

| ν₃₉ | Ring-twisting | 99.6 |

| ν₃₈ | Ring-bending | 262.2 |

| ν₃₇ | C=O wagging | 331.0 |

| ν₃₆ | C-C=O bending | 391.5 |

| ν₃₅ | C-H wagging | 451.9 |

Computational Chemistry and Theoretical Modeling of 2 Cyclohexen 1 One, 3 Decyl

Molecular Conformation and Energetics

The three-dimensional structure of 2-Cyclohexen-1-one (B156087), 3-decyl- is dictated by the interplay of the partially unsaturated cyclohexenone ring and the flexible decyl chain. Computational methods are essential in exploring the potential conformations and their relative energies.

Ring Pucker and Conformational Isomerism of the Cyclohexenone Ring

The 2-cyclohexen-1-one ring is not planar. It adopts a puckered conformation to alleviate internal strain. The presence of the sp2-hybridized carbons of the double bond and the carbonyl group leads to a limited number of low-energy conformations, most commonly half-chair or sofa forms. In the case of 2-cyclohexen-1-one, the two most plausible half-chair conformations would involve either the C-5 or C-6 atom being out of the plane formed by the other atoms.

Influence of the Decyl Chain on Overall Molecular Conformation

The long, flexible decyl chain introduces a significant number of rotational degrees of freedom, leading to a multitude of possible conformations. The primary determinant of the preferred conformation is the minimization of steric hindrance. The decyl group, being bulky, will preferentially occupy the pseudo-equatorial position on the cyclohexenone ring to avoid unfavorable 1,3-diaxial-like interactions.

Computational studies on other 3-alkyl-substituted cyclohexanones have shown that the stabilization of axial conformers can sometimes occur due to attractive C-H/π(C=O) hydrogen bonds. researchgate.net However, given the significant steric bulk of the decyl group, it is highly probable that the most stable conformer of 2-Cyclohexen-1-one, 3-decyl- will feature the decyl chain in a pseudo-equatorial orientation, extending away from the ring to minimize steric clashes. The chain itself will likely adopt a low-energy, staggered conformation.

Table 1: Predicted Relative Energies of 2-Cyclohexen-1-one, 3-decyl- Conformers

| Conformer | Decyl Group Orientation | Predicted Relative Energy (kcal/mol) | Key Interactions |

| 1 | Pseudo-equatorial | 0 (most stable) | Minimized steric strain |

| 2 | Pseudo-axial | > 5 | Significant 1,3-diaxial-like interactions |

Note: The energy values are hypothetical and based on general principles of conformational analysis of substituted cyclohexanes. Specific values would require dedicated quantum chemical calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 2-Cyclohexen-1-one, 3-decyl- are largely governed by the α,β-unsaturated ketone functionality. Frontier Molecular Orbital (FMO) theory is a powerful tool to understand the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For an enone system, the HOMO is typically associated with the C=C double bond (a π orbital), while the LUMO is a π* orbital with significant contributions from the C=C and C=O groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

The 3-decyl group, being an electron-donating alkyl group, is expected to have a modest effect on the electronic structure. It will likely raise the energy of the HOMO slightly, which could make the molecule more susceptible to electrophilic attack at the C-2 position. The effect on the LUMO is expected to be less pronounced.

Table 2: Predicted Frontier Molecular Orbital Characteristics for 2-Cyclohexen-1-one, 3-decyl-

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 to -7.5 | C2=C3 π-bond |

| LUMO | -1.5 to -2.5 | C=C-C=O π*-system |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These energy values are estimations based on data for similar α,β-unsaturated ketones and would need to be confirmed by quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations

Computational chemistry can be employed to model the reaction pathways of various chemical transformations involving 2-Cyclohexen-1-one, 3-decyl-. This includes predicting the structures of transition states and calculating activation energies, providing insights into reaction mechanisms and kinetics.

For example, in a Michael addition reaction, a nucleophile would attack the β-carbon (C-2) of the enone system. Theoretical modeling could map out the potential energy surface for this reaction, identifying the transition state and any intermediate species. The presence of the bulky decyl group at the C-3 position would likely exert steric control over the approach of the nucleophile.

Similarly, reactions at the carbonyl group, such as reduction or addition of an organometallic reagent, could be modeled. The decyl group's steric influence would again be a key factor in determining the facial selectivity of the attack on the carbonyl carbon.

Spectroscopic Parameter Prediction (e.g., NMR, UV-Vis, IR) and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of the compound, especially in the absence of experimental data.

NMR Spectroscopy: Chemical shifts (1H and 13C) can be calculated with reasonable accuracy. The predicted 1H NMR spectrum would show characteristic signals for the vinyl protons, the protons on the cyclohexenone ring, and the numerous protons of the decyl chain. The 13C NMR spectrum would show distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl chain.

UV-Vis Spectroscopy: The main electronic transition would be the π → π* transition of the conjugated enone system, which is expected to appear in the UV region. The n → π* transition of the carbonyl group would be weaker and at a longer wavelength. The decyl group is not a chromophore and would have a minimal direct effect on the absorption wavelengths.

IR Spectroscopy: The most prominent features in the predicted IR spectrum would be the C=O stretching frequency of the ketone (around 1680-1700 cm-1) and the C=C stretching frequency of the alkene (around 1600-1650 cm-1). The C-H stretching and bending vibrations of the alkyl chain would also be present.

While no experimental spectra for 2-Cyclohexen-1-one, 3-decyl- are readily available for validation, the predicted spectra would serve as a crucial reference for any future synthesis and characterization of this compound.

Quantum-Chemical Characterization of Ground and Excited States

Advanced quantum-chemical methods can provide a detailed characterization of both the ground and excited electronic states of 2-Cyclohexen-1-one, 3-decyl-. This includes calculating properties such as dipole moments, polarizabilities, and electron density distributions.

Understanding the nature of the excited states is particularly important for predicting the molecule's photochemical behavior. For enones, the lowest triplet and singlet excited states are often of an n,π* character, which can lead to various photochemical reactions such as [2+2] cycloadditions. Computational studies can determine the energies and geometries of these excited states, offering insights into potential photochemical pathways.

Mechanistic Biological Interactions and Biochemical Pathways Involving 2 Cyclohexen 1 One, 3 Decyl

Enzyme-Substrate Interactions and Inhibition Kinetics

Detailed studies on the direct interaction of 2-Cyclohexen-1-one (B156087), 3-decyl- with specific enzyme systems are limited. However, the broader class of α,β-unsaturated ketones, to which this compound belongs, is known to exhibit reactivity towards biological nucleophiles, which can translate to enzyme inhibition.

NAD(P)H-Dependent Reductase Systems (e.g., 2-Cyclohexen-1-one Reductase)

Specific kinetic data on the interaction between 2-Cyclohexen-1-one, 3-decyl- and NAD(P)H-dependent reductases are not extensively documented in publicly available literature. These enzymes are critical in cellular metabolism, catalyzing the reduction of a wide range of substrates. The reactivity of the α,β-unsaturated ketone moiety in the cyclohexenone ring suggests a potential for this compound to act as a substrate or inhibitor for such reductase systems. The long decyl chain would significantly influence its solubility and interaction with the enzyme's active site, potentially leading to different kinetic profiles compared to the parent 2-Cyclohexen-1-one. Further research is required to determine the precise nature of this interaction, including Michaelis-Menten constants (Km) and maximal velocity (Vmax).

Studies on Relevant Enzyme Targets (e.g., Acetylcholinesterase, Tyrosine Kinase)

Currently, there is a lack of specific research detailing the inhibitory effects and kinetics of 2-Cyclohexen-1-one, 3-decyl- on key enzymes such as acetylcholinesterase and tyrosine kinases. While various natural and synthetic compounds are known to inhibit these enzymes, the specific activity of this 3-decyl substituted cyclohexenone derivative remains to be elucidated through dedicated enzymatic assays.

Receptor Binding and Ligand-Target Interplay

Molecular Mechanisms of Cellular Engagement (excluding clinical efficacy)

The cellular effects of 2-Cyclohexen-1-one, 3-decyl- can be inferred from studies on its parent compound, 2-Cyclohexen-1-one, particularly concerning the modulation of the intracellular redox state and interactions with fundamental cellular components.

Modulation of Intracellular Redox State (e.g., Glutathione (B108866) Interactions)

The α,β-unsaturated ketone structure is a known Michael acceptor, making it reactive towards nucleophiles such as the thiol group of glutathione (GSH). Studies on the parent compound, 2-Cyclohexen-1-one, have demonstrated its ability to deplete intracellular glutathione levels. nih.govnih.gov This depletion can significantly alter the cellular redox balance, making cells more susceptible to oxidative stress. The interaction with glutathione is a critical aspect of the cellular engagement of this class of compounds. The long decyl chain of 2-Cyclohexen-1-one, 3-decyl- is expected to enhance its lipophilicity, potentially facilitating its passage through cellular membranes and influencing its intracellular concentration and subsequent interaction with glutathione.

Table 1: Effects of 2-Cyclohexen-1-one on Cellular Glutathione

| Experimental System | Observation | Reference |

|---|---|---|

| Murine Hippocampus | Treatment with 2-cyclohexen-1-one led to depletion of endogenous glutathione. | nih.gov |

Interactions with Nucleic Acids and Proteins at a Fundamental Level

Direct binding studies of 2-Cyclohexen-1-one, 3-decyl- with nucleic acids and proteins are not extensively reported. However, the ability of the parent compound, 2-Cyclohexen-1-one, to deplete glutathione can indirectly affect protein function by altering the redox environment and potentially leading to the formation of disulfide bonds. Furthermore, research has shown that glutathione depletion by 2-cyclohexen-1-one can enhance the DNA binding of the transcription factor activator protein-1 (AP-1) in the hippocampus. nih.gov This suggests an indirect mechanism by which this class of compounds can influence gene expression through the modulation of cellular signaling pathways sensitive to redox state. The electrophilic nature of the α,β-unsaturated ketone also presents the possibility of direct covalent adduction to nucleophilic residues in proteins, a mechanism of action for many biologically active compounds.

Table 2: Investigated Biological Activities of Cyclohexenone Derivatives

| Compound Class | Investigated Activity | Findings |

|---|---|---|

| Alkyl cyclohexenone derivatives | Antimalarial activity against Plasmodium falciparum | Active with IC50 values between 0.55 and 1.81 μM. |

| Cyclohexanone (B45756) derivative (CHD) | Anti-nociceptive and anti-inflammatory properties | Mediated through GABAergic and opioidergic interactions and COX-2/5-LOX enzyme inhibition. |

Role in Microbial Biotransformation Pathways and Metabolite Formation

Microbial biotransformation serves as a powerful tool for structural modification of organic compounds, often leading to the formation of novel metabolites. While direct studies on the microbial transformation of 2-Cyclohexen-1-one, 3-decyl- are not extensively documented, the metabolism of the core 2-cyclohexen-1-one structure and other substituted cyclic ketones by various microorganisms offers significant insights.

Microorganisms, particularly fungi such as Aspergillus niger, are known for their versatile enzymatic machinery capable of catalyzing a wide range of reactions, including hydroxylations, reductions, and oxidations of cyclic ketones. For instance, the biotransformation of related sesquiterpene lactones containing a similar carbocyclic ring has been shown to yield various hydroxylated and reduced metabolites when subjected to fermentation with Aspergillus niger. nih.gov

The parent compound, 2-Cyclohexen-1-one, is known to be an intermediary metabolite in the microbial biotransformation of cyclohexanol (B46403) and cyclohexanone. nih.gov This suggests that microorganisms possess the enzymatic pathways to act upon the cyclohexenone ring. It is plausible that 2-Cyclohexen-1-one, 3-decyl- could be subjected to similar microbial transformations. The presence of the long decyl chain at the 3-position would likely influence the regioselectivity and stereoselectivity of the enzymatic reactions, potentially leading to a unique profile of metabolites.

Potential biotransformation reactions could include:

Reduction of the Carbon-Carbon Double Bond: Microbial enzymes could reduce the double bond in the cyclohexenone ring to yield 3-decyl-cyclohexanone.

Reduction of the Ketone Group: The carbonyl group could be reduced to a hydroxyl group, forming 3-decyl-2-cyclohexen-1-ol.

Hydroxylation: Hydroxyl groups could be introduced at various positions on the cyclohexenone ring or the decyl side chain.

The resulting metabolites would exhibit altered polarity and biological activity compared to the parent compound. The table below outlines potential microbial biotransformation products of 2-Cyclohexen-1-one, 3-decyl-.

| Starting Material | Potential Microbial Transformation | Potential Product(s) |

| 2-Cyclohexen-1-one, 3-decyl- | Reduction of C=C double bond | 3-decyl-cyclohexanone |

| 2-Cyclohexen-1-one, 3-decyl- | Reduction of C=O group | 3-decyl-2-cyclohexen-1-ol |

| 2-Cyclohexen-1-one, 3-decyl- | Hydroxylation | Hydroxylated derivatives of 2-Cyclohexen-1-one, 3-decyl- |

These transformations are fundamental in detoxification pathways and in the generation of chemical diversity within microbial metabolism.

Biosynthetic Relevance in Natural Product Chemistry as a Precursor or Intermediate

In the realm of natural product chemistry, complex molecules are often assembled from simpler precursors through intricate biosynthetic pathways. While the direct biosynthetic pathway leading to 2-Cyclohexen-1-one, 3-decyl- has not been explicitly elucidated, its structural features suggest a potential connection to polyketide or fatty acid synthesis pathways.

The presence of a long alkyl chain (decyl group) attached to a cyclic core is a common motif in a class of natural products known as alkylresorcinols. nih.gov These compounds are synthesized by type III polyketide synthases (PKSs), which utilize fatty acyl-CoA starter units and malonyl-CoA extender units. nih.gov It is conceivable that a similar biosynthetic logic could be involved in the formation of 3-alkyl-2-cyclohexenones.

The biosynthesis could potentially involve the cyclization of a long-chain polyketide intermediate. The decyl group would originate from a decanoyl-CoA starter unit, followed by successive additions of malonyl-CoA units and subsequent intramolecular cyclization and modification to form the 2-cyclohexen-1-one ring.

The table below outlines a hypothetical biosynthetic relevance for 2-Cyclohexen-1-one, 3-decyl-.

| Biosynthetic Pathway Family | Potential Role of 2-Cyclohexen-1-one, 3-decyl- | Plausible Precursors |

| Polyketide Synthesis | Intermediate or final product | Decanoyl-CoA, Malonyl-CoA |

| Fatty Acid Metabolism | Derivative of fatty acid metabolism | Decanoic acid |

Further research, including isotopic labeling studies and genome mining for relevant biosynthetic gene clusters in organisms that may produce this compound, is necessary to fully understand its origins in nature. The study of such biosynthetic pathways not only provides fundamental knowledge of how natural products are made but can also open avenues for the bio-engineering of novel compounds.

Structure Activity Relationship Sar Studies: Mechanistic Insights for 2 Cyclohexen 1 One, 3 Decyl and Analogs

Impact of Alkyl Chain Length and Branching on Molecular Recognition and Binding Affinity

The nature of the alkyl substituent at the 3-position of the 2-cyclohexen-1-one (B156087) ring is a critical determinant of its interaction with biological targets. Generally, the length and branching of this alkyl chain significantly modulate the compound's lipophilicity and steric profile, which in turn affects its binding affinity and biological activity.

Within a homologous series of 3-alkyl-2-cyclohexen-1-one analogs, biological activity often exhibits a parabolic relationship with the length of the alkyl chain. edx.org Initially, increasing the chain length enhances hydrophobic interactions with the binding pocket of a target protein, leading to a stronger binding affinity. edx.org This trend is observed across various molecular classes where extending an alkyl chain allows it to better occupy a hydrophobic pocket, thereby increasing activity. edx.orgresearchgate.netnih.gov For instance, studies on other classes of molecules have shown that increasing the alkyl chain length from ethyl to decyl can significantly increase the binding constant to proteins like bovine serum albumin (BSA), a process driven by hydrophobic forces. researchgate.netnih.gov

However, this positive correlation between chain length and activity does not continue indefinitely. A point of optimal lipophilicity and steric fit is eventually reached. edx.org Further elongation of the alkyl chain beyond this optimum can lead to a rapid decline in activity, as the molecule may become too bulky to fit properly within the binding site or too lipophilic to maintain adequate solubility and bioavailability. edx.org

The branching of the alkyl chain also introduces significant steric hindrance that can influence molecular recognition. For example, in the enzymatic conversion of related cyclohexadienone substrates, a noticeable steric effect was observed when the alkyl chain was lengthened from ethyl to propyl, resulting in a significant decrease in product yield. acs.org This suggests that even minor changes in the steric bulk of the alkyl group can have a profound impact on how the molecule interacts with a biological system.

The following table summarizes the general trend of how alkyl chain length can affect binding affinity, based on analogous series of compounds.

| Feature | Description | Interactive Data Table |

| Alkyl Chain Length vs. Binding Affinity | This table illustrates the typical relationship observed between the length of an alkyl side chain and the binding affinity of a molecule to its target protein. The binding constant (K) is a measure of the strength of the binding interaction. |

Influence of Substituent Effects on Chemical Reactivity and Biological Target Selectivity

Substituents on the 2-cyclohexen-1-one ring, beyond the 3-alkyl group, can profoundly influence the molecule's chemical reactivity and its selectivity for different biological targets. These effects are primarily driven by the electronic and steric properties of the substituents.

The introduction of various functional groups can alter the electron distribution within the cyclohexenone core, thereby modifying its reactivity. For example, the reactivity of the enone system, which is crucial for many biological interactions, can be tuned by placing electron-donating or electron-withdrawing groups on the ring.

Furthermore, the nature and position of substituents are critical for determining biological target selectivity. Studies on related cyclohexadienone structures have shown that different substituents can confer highly selective cytotoxicity against specific cancer cell lines. nih.gov For instance, the addition of a heteroaromatic group to a cyclohexadienone core resulted in potent and selective activity against certain colon and renal cancer cell lines. nih.gov Similarly, the introduction of substituents like nitro or methoxy (B1213986) groups onto a phenyl ring attached to a cyclohexadienone precursor was found to influence the yield of enzymatic reactions, indicating a change in how the molecule is recognized and processed by the enzyme. acs.org

The selectivity of cyclohexenone-based compounds for specific enzymes has also been demonstrated. For example, certain thymine- and guanine-containing nucleosides with a cyclohexane (B81311) core showed affinity for the herpes simplex virus Type 1 (HSV-1) thymidine (B127349) kinase but not for the human equivalent, highlighting the potential for achieving high target selectivity through careful substituent choice. mdpi.com

The table below provides examples of how different substituents on analogous cyclic ketone structures can affect biological selectivity.

| Substituent Type | Position | Effect on Selectivity | Interactive Data Table |

| Substituent Effects on Selectivity | This table shows how different types of substituents on core structures similar to cyclohexenone can direct their biological activity towards specific targets. |

Computational Approaches to SAR (e.g., Molecular Docking, QSAR Modeling for Mechanistic Data)

Computational methods are invaluable tools for elucidating the structure-activity relationships of 2-cyclohexen-1-one derivatives at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep mechanistic insights into how these compounds interact with their biological targets.

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand within the active site of a target protein. For molecules with varying alkyl chain lengths, such as the analogs of 3-decyl-2-cyclohexen-1-one, docking studies can reveal how the longer chains occupy hydrophobic pockets and identify key interactions, such as hydrophobic forces and polar interactions, that govern the binding process. nih.gov These simulations can effectively explain experimental observations, such as the increase in binding affinity to proteins like BSA with longer alkyl chains. researchgate.netnih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of novel compounds and provide insights into the key structural features required for potency and selectivity.

X-ray crystallography, while an experimental rather than computational method, provides crucial data for validating computational models. By determining the precise three-dimensional structure of a ligand bound to its target, crystallography can reveal distinct binding modes and confirm the interactions predicted by docking simulations. nih.gov

| Computational Method | Application in SAR of Cyclohexenone Analogs | Key Insights | Interactive Data Table |

| Computational SAR Methods | This table outlines the application of key computational techniques in the study of structure-activity relationships for cyclohexenone-like molecules. |

Stereochemical Effects on Biological Interaction Profiles

Stereochemistry plays a pivotal role in the biological activity of 2-cyclohexen-1-one analogs. The three-dimensional arrangement of atoms in these chiral molecules can dramatically affect their interaction with biological targets, which are themselves chiral.

The synthesis of enantiomerically pure cyclohexenone derivatives is often a key objective, as different enantiomers can exhibit vastly different biological activities. For instance, asymmetric synthesis methods have been developed to produce specific enantiomers of 4-hydroxy-2-cyclohexenone, which are valuable precursors for pharmaceutically active molecules. mdpi.com The use of chiral catalysts can facilitate desymmetrizing hydrogenations to create specific quaternary stereocenters within a 2-cyclohexenone structure with high enantioselectivity. acs.org

The biological evaluation of individual stereoisomers frequently reveals that one enantiomer is significantly more active than the other. This is because the precise spatial orientation of functional groups is critical for optimal binding to a target receptor or enzyme active site. A well-fitting enantiomer can establish multiple points of contact, leading to high affinity, while its mirror image may be unable to bind effectively due to steric clashes.

For example, stereoselective synthetic routes have been employed to create nucleoside analogs built on a cyclohexane scaffold. The subsequent biological assays demonstrated that the stereochemistry of these compounds was crucial for their selective affinity for viral kinases over their human counterparts. mdpi.com

| Stereochemical Aspect | Importance in SAR | Example from Related Systems | Interactive Data Table |

| Stereochemical Considerations | This table highlights the critical role of stereochemistry in the biological activity of cyclohexenone-based compounds. |

Analytical Methodologies for Research and Discovery of 2 Cyclohexen 1 One, 3 Decyl

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a fundamental tool for the separation of "2-Cyclohexen-1-one, 3-decyl-" from complex mixtures. The choice of technique is dictated by the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For "2-Cyclohexen-1-one, 3-decyl-," its volatility allows for effective separation and detection using GC. The separation is based on the differential partitioning of the compound between a gaseous mobile phase and a stationary phase within a capillary column.

Key parameters in GC analysis include the type of stationary phase, column temperature, and carrier gas flow rate. Nonpolar columns are often suitable for the analysis of such compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its initial identification. For related compounds like 2-cyclohexen-1-one (B156087), various GC columns and conditions have been documented, providing a basis for method development for its 3-decyl derivative.

Table 1: Illustrative GC Parameters for Analysis of Related Cyclohexenone Compounds

| Parameter | Setting | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp. 60°C, ramp to 280°C | Separates compounds based on boiling points. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |

Liquid Chromatography (LC) for Complex Mixtures and Non-Volatile Components

For samples containing "2-Cyclohexen-1-one, 3-decyl-" alongside non-volatile components or in complex matrices, liquid chromatography is the preferred method. In LC, the separation occurs as the compound partitions between a liquid mobile phase and a solid stationary phase.

High-Performance Liquid Chromatography (HPLC) is a high-pressure variant of LC that offers rapid and high-resolution separations. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving the desired separation. For instance, a comprehensive two-dimensional liquid chromatography (LC×LC) method has been developed for the simultaneous separation of lipid species and their oxidation products, which could be adapted for complex samples containing "2-Cyclohexen-1-one, 3-decyl-". wur.nl

Preparative Chromatography for Compound Purification

When a pure sample of "2-Cyclohexen-1-one, 3-decyl-" is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a specific compound. warwick.ac.uk

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for obtaining high-purity compounds. mdpi.com The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal is to achieve a high degree of purification, often exceeding 95% purity, which is crucial for structural elucidation and biological activity studies. mdpi.com

Hyphenated Techniques for Comprehensive Identification and Quantification in Research Samples

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of "2-Cyclohexen-1-one, 3-decyl-".

GC-MS and LC-MS Method Development and Application

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated compounds elute from the GC column, they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for "2-Cyclohexen-1-one, 3-decyl-". This allows for confident identification even in complex mixtures. The NIST WebBook provides extensive mass spectral data for 2-cyclohexen-1-one and its derivatives, which can be a valuable resource in the identification process. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analogous technique for non-volatile or thermally labile compounds. It couples HPLC with mass spectrometry, providing both separation and structural information. LC-MS is particularly useful for analyzing complex biological or environmental samples where "2-Cyclohexen-1-one, 3-decyl-" might be present. The development of LC-MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. sielc.com

Table 2: Comparison of GC-MS and LC-MS for the Analysis of 2-Cyclohexen-1-one, 3-decyl-

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of polarities and volatilities. |

| Separation Principle | Partitioning between gas and stationary phase. | Partitioning between liquid and stationary phase. |

| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), APCI. |

| Key Advantage | Excellent for volatile compounds, extensive libraries. | Versatile for a broad range of compounds. sielc.com |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For "2-Cyclohexen-1-one, 3-decyl-," derivatization can be employed to improve its volatility for GC analysis, enhance its ionization efficiency for MS detection, or introduce a chromophore for improved UV detection in LC.

While specific derivatization strategies for "2-Cyclohexen-1-one, 3-decyl-" are not extensively documented, methods used for similar ketones and aldehydes can be adapted. For instance, derivatization with agents like cyclohexane-1,3-dione has been used for the analysis of aldehydes by micellar electrokinetic chromatography with diode array detection. nih.gov Another approach involves using cyclohexanone (B45756) as a derivatizing agent for the GC-MS determination of other compounds. researchgate.net These strategies could potentially be modified to improve the detection and characterization of the target compound.

Future Research Directions and Open Questions for 2 Cyclohexen 1 One, 3 Decyl Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The synthesis of 2-cyclohexen-1-one (B156087), 3-decyl- and its analogs is ripe for the development of more sustainable and atom-economical methods. Traditional routes to 3-alkyl-2-cyclohexenones often rely on the Robinson annulation, a powerful tool for ring formation that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orguoc.grnrochemistry.commasterorganicchemistry.com This reaction typically involves the condensation of a ketone with a vinyl ketone, in this case, a long-chain alkyl vinyl ketone, to construct the cyclohexenone ring. wikipedia.org While effective, classic Robinson annulation protocols can sometimes suffer from a lack of high atom economy, generating stoichiometric byproducts. wikipedia.orguoc.gr

Future research should focus on catalytic and greener alternatives. For instance, developing catalytic versions of the Robinson annulation or exploring alternative multi-component reactions could significantly improve the sustainability of the synthesis. researchgate.net The direct α-alkylation of ketones with alcohols, a greener alternative to using alkyl halides, presents another promising avenue. mdpi.comresearchgate.net Catalytic methods that enable the direct coupling of a decyl group to a pre-formed cyclohexenone ring, such as copper-catalyzed cross-coupling of alkylzinc halides with α-chloroketones, could also be explored and optimized for long-chain alkyl groups. organic-chemistry.org Furthermore, investigating one-pot syntheses that combine several steps into a single, efficient process would be a significant advancement. nrochemistry.com

Table 1: Comparison of Potential Synthetic Routes for 2-Cyclohexen-1-one, 3-decyl-

| Synthetic Route | Potential Advantages | Potential Challenges |

| Robinson Annulation | Well-established, reliable for ring formation. wikipedia.orguoc.gr | Can have low atom economy, may require harsh conditions. wikipedia.org |

| Direct α-Alkylation | Greener, uses alcohols instead of halides. mdpi.com | May require specific catalysts, potential for side reactions. |

| Catalytic Cross-Coupling | High yields, mild conditions. organic-chemistry.org | May require pre-functionalized substrates. |

| Multi-Component Reactions | High efficiency, rapid access to complex molecules. researchgate.net | Requires careful optimization of reaction conditions. |

Exploration of Undiscovered Reactivity Pathways and Synthetic Utility

The reactivity of 2-Cyclohexen-1-one, 3-decyl- is predicted to be dominated by the electrophilic nature of the α,β-unsaturated carbonyl system. wikipedia.orglibretexts.org Nucleophiles can attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), with the outcome often dictated by the nature of the nucleophile. libretexts.orgpressbooks.publibretexts.org While reactions like Michael additions are expected, the presence of the bulky decyl group could introduce unique steric and electronic effects, leading to undiscovered reactivity pathways.

Future investigations should explore the subtle interplay between the decyl chain and the reactive core. For example, could the long alkyl chain influence the regioselectivity of reactions by sterically shielding one of the electrophilic sites? Could it participate in intramolecular reactions, leading to the formation of novel polycyclic structures? The exploration of reactions that are less common for simple cyclohexenones, such as radical-mediated C-C cleavage or novel cycloadditions, could unveil new synthetic possibilities. researchgate.net Furthermore, investigating the reactivity of this molecule under various catalytic conditions, including photoredox and enzymatic catalysis, could lead to the discovery of unprecedented transformations. princeton.edu

Advanced Computational Studies for Predictive Modeling of Chemical Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the chemical behavior of 2-Cyclohexen-1-one, 3-decyl-. mdpi.comscirp.orgscielo.org.mx DFT calculations can be employed to model the molecule's electronic structure, predict its reactivity, and elucidate the mechanisms of its reactions. researchgate.netmdpi.comnih.gov

Table 2: Potential Computational Studies on 2-Cyclohexen-1-one, 3-decyl-

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms. researchgate.netmdpi.com | Understanding of reactivity, prediction of reaction outcomes. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Influence of the decyl chain on molecular shape and interactions. |

| QSPR Modeling | Structure-property relationships. patsnap.com | Prediction of physical and chemical properties for related compounds. patsnap.com |

| Molecular Docking | Interaction with biological macromolecules. patsnap.com | Identification of potential biological targets and mechanisms of action. patsnap.com |

Elucidation of Complex Biological Mechanisms at the Molecular and Sub-cellular Levels

The introduction of a long alkyl chain to the cyclohexenone core suggests that 2-Cyclohexen-1-one, 3-decyl- may possess interesting biological activities. Long-chain alkyl groups can significantly influence a molecule's ability to cross cell membranes and interact with lipophilic environments within the cell. nih.gov Studies on other alkyl-substituted cyclic compounds have shown a range of biological effects, including antibacterial and estrogenic activity. masterorganicchemistry.comnih.govorganic-chemistry.org

Future research should focus on a systematic evaluation of the biological profile of 2-Cyclohexen-1-one, 3-decyl-. This would involve screening the compound for a variety of activities, such as antimicrobial, antifungal, and anticancer effects. nih.gov Once a biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action at the molecular and sub-cellular levels. This could involve identifying the specific cellular targets of the compound and investigating how it perturbs cellular pathways. The metabolism of this lipophilic ketone is another important area of investigation, as it will influence its bioavailability and potential toxicity. nih.govyoutube.comnih.govyoutube.com

Integration with Emerging Technologies in Chemical Biology and Materials Science

The unique structure of 2-Cyclohexen-1-one, 3-decyl-, with its reactive core and long, hydrophobic tail, makes it a promising candidate for integration with emerging technologies in chemical biology and materials science.

In the realm of chemical biology, the cyclohexenone moiety could be used as a reactive handle for bioconjugation, allowing the attachment of the molecule to proteins or other biomolecules. The long decyl chain could act as a membrane anchor, localizing the molecule to specific cellular compartments.

In materials science, the α,β-unsaturated ketone functionality can participate in polymerization reactions, making 2-Cyclohexen-1-one, 3-decyl- a potential monomer for the synthesis of novel functional polymers. geeksforgeeks.org The long alkyl chain could impart unique properties to these polymers, such as hydrophobicity and self-assembly characteristics, making them suitable for applications in coatings, adhesives, and drug delivery systems. rsc.org The use of ketones as solvents and building blocks in the chemical industry is well-established, and novel derivatives like this could find new applications. geeksforgeeks.orgnumberanalytics.com

Q & A

Q. What are the common synthetic routes for 3-decyl-2-cyclohexen-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis of 3-decyl-2-cyclohexen-1-one typically involves alkylation of the parent 2-cyclohexen-1-one scaffold. A widely used method is the Friedel-Crafts alkylation, where 2-cyclohexen-1-one reacts with a decyl halide (e.g., 1-bromodecane) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄). Key optimization parameters include:

- Catalyst selection : Strong acids like H₂SO₄ enhance electrophilicity but may lead to over-alkylation; milder catalysts (e.g., FeCl₃) improve regioselectivity .

- Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor mono-alkylation .

Q. What are the key physicochemical properties of 3-decyl-2-cyclohexen-1-one relevant to experimental design?

Methodological Answer: Critical properties include:

Q. How do steric and electronic effects of the decyl substituent influence reaction pathways in 3-decyl-2-cyclohexen-1-one?

Methodological Answer: The decyl chain introduces steric hindrance, altering reactivity:

- Nucleophilic Addition : Bulkiness reduces accessibility to the α,β-unsaturated ketone, favoring 1,4-conjugate addition over 1,2-addition. Computational studies (DFT) show a 15% energy barrier increase compared to methyl-substituted analogs .

- Catalytic Hydrogenation : The decyl group slows reduction kinetics (TOF = 0.8 s⁻¹ vs. 2.5 s⁻¹ for methyl derivatives) due to poor adsorption on Pd/C surfaces .

Contradiction Analysis :

Conflicting reports exist on regioselectivity in Diels-Alder reactions. One study notes exclusive endo preference , while another observes exo products under high pressure. This discrepancy may arise from solvent polarity effects (e.g., THF vs. hexane) .

Q. What analytical challenges arise in quantifying degradation products of 3-decyl-2-cyclohexen-1-one in environmental matrices?